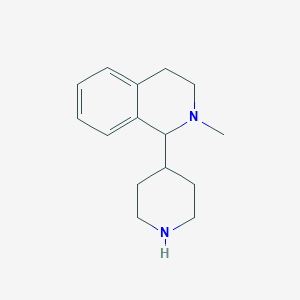

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

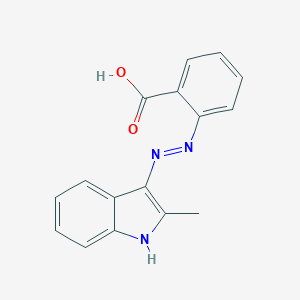

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a tetrahydroisoquinoline derivative that has shown promise in the treatment of various neurological disorders.

Aplicaciones Científicas De Investigación

PET Imaging in Breast Cancer

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives are explored as selective estrogen receptor modulators (SERMs) for PET imaging in breast cancer. These derivatives exhibit high binding affinity and specificity for estrogen receptors, offering potential as diagnostic agents in breast cancer imaging (Gao et al., 2008).

Anticonvulsant Agents

Tetrahydroisoquinoline derivatives have been developed as potent anticonvulsant agents. A specific derivative demonstrated high efficacy comparable to existing anticonvulsant agents, indicating the potential of these compounds in treating seizures (Gitto et al., 2006).

Antihypertensive Agents

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising results as antihypertensive agents. These compounds exhibit bradycardic activities without inducing reflex tachycardia, a common side effect of traditional L-type Ca²⁺ channel blockers (Watanuki et al., 2011).

Inhibitor of If Channel

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel If channel inhibitor, has been developed for the treatment of stable angina and atrial fibrillation. Its metabolites were identified as major constituents in both urine and plasma, providing insights into the drug's metabolism and elimination pathways (Umehara et al., 2009).

Neurotoxicity and Parkinson's Disease

2-Methyl-1,2,3,4-tetrahydroquinoline (2-Me-TQ) has been identified in both parkinsonian and normal human brains. Its increased presence in parkinsonian brains suggests potential as an endogenous neurotoxin that could induce Parkinson's disease (Niwa et al., 1987).

Hybrid Compounds with Ibuprofen

Hybrids of ibuprofen with 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities. These hybrids demonstrate a novel approach in drug development (Manolov et al., 2022).

Propiedades

IUPAC Name |

2-methyl-1-piperidin-4-yl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-17-11-8-12-4-2-3-5-14(12)15(17)13-6-9-16-10-7-13/h2-5,13,15-16H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHSWXZQRBFJRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C1C3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzylsulfanyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B381807.png)

![1-(2-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B381808.png)

![2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381809.png)

![1-(2-Fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B381811.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381812.png)

![ethyl 5-({[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B381813.png)

![Ethyl 2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381816.png)

![2-(2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381819.png)

![N,N-diethyl-3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonamide](/img/structure/B381820.png)

![N-(2-ethoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381822.png)

![Ethyl cyano({3-[(diethylamino)sulfonyl]phenyl}hydrazono)acetate](/img/structure/B381827.png)